7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorobenzyl and chlorophenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrimidine core.
Attachment of the chlorophenyl group: This can be done through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzyl halides, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of protein kinases, thereby affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Shares the chlorobenzyl and chlorophenyl groups but has a different heterocyclic core .
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Another compound with a similar chlorobenzyl sulfanyl group but different core structure.
Uniqueness
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorobenzyl and chlorophenyl groups on the pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C21H17Cl2N3S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H17Cl2N3S/c1-13-11-19(27-12-16-5-3-4-6-18(16)23)26-21(24-13)20(14(2)25-26)15-7-9-17(22)10-8-15/h3-11H,12H2,1-2H3 |
InChI Key |
GWKKZSULACPDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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